molecular formula C18H20O6 B11610034 3-(3,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-(3,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B11610034
M. Wt: 332.3 g/mol
InChI Key: MRWXAAZUUUOVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spiro compound with a unique structure that includes a spirocyclic framework. Spiro compounds are known for their special structures and functions, which make them valuable in various fields such as medicine, catalysis, and optical materials . This compound, in particular, has attracted attention due to its potential biological activities and applications in scientific research.

Properties

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C18H20O6/c1-21-14-7-6-12(11-15(14)22-2)10-13-16(19)23-18(24-17(13)20)8-4-3-5-9-18/h6-7,10-11H,3-5,8-9H2,1-2H3

InChI Key

MRWXAAZUUUOVHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)OC3(CCCCC3)OC2=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(3,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione involves the reaction of 3,4-dimethoxybenzaldehyde with 1,5-dioxaspiro[5.5]undecane-2,4-dione under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol. The product is then purified and characterized using techniques like X-ray single-crystal diffraction, IR, and UV-Vis spectroscopy .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

3-[(3,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to various cellular responses. For example, its antifungal activity may involve the inhibition of fungal cell wall synthesis, while its antitumor activity could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-[(3,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione include:

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